4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
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Overview
Description
4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic compound characterized by a complex molecular structure. It consists of a pyrrolidin-2-one core functionalized with various aromatic groups. This compound's unique configuration makes it an intriguing subject for study in fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials generally include 4-fluorobenzylamine, benzimidazole derivatives, and pyrrolidinone intermediates. Key reaction steps may involve:
Formation of benzimidazole intermediate: Condensation reaction of o-phenylenediamine with a suitable carboxylic acid derivative.
Alkylation reaction: Introduction of the 4-fluorobenzyl group via alkylation using an alkyl halide.
Cyclization: Formation of the pyrrolidinone ring through cyclization reactions.
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions for higher yields and purity. This typically includes:
Catalysts and reagents: Usage of specific catalysts to enhance reaction rates.
Temperature control: Precise temperature regulation to favor desired reaction pathways and minimize by-product formation.
Purification: Employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be conducted using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Use of hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and mild bases like triethylamine.
Major Products Formed
The major products from these reactions are typically further functionalized derivatives, such as hydroxylated or alkylated versions of the original compound.
Scientific Research Applications
Chemistry
This compound's complex structure makes it valuable for studying molecular interactions, reaction mechanisms, and synthetic methodologies.
Biology
In biological research, the compound might be used to investigate enzyme interactions, binding affinities, and receptor modulation.
Medicine
Industry
In the industry, it may find applications in creating advanced materials or as a precursor for other specialized compounds.
Mechanism of Action
The mechanism by which 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one exerts its effects likely involves:
Molecular targets: Interactions with specific enzymes or receptors at a molecular level.
Pathways: Modulating biochemical pathways, potentially affecting cellular functions.
Comparison with Similar Compounds
Compared to similar compounds, 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one exhibits unique functional groups that may confer distinct biological or chemical properties. Similar compounds might include:
Benzimidazole derivatives: Known for their pharmacological activities.
Pyrrolidinone analogs: Commonly studied for their chemical reactivity and biological activity.
This uniqueness can be crucial in determining its specific applications and potential advantages over related compounds.
Properties
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZDDYKRYMLZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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